molecular formula C6H8N6 B11919799 6-imino-3-methyl-7H-purin-2-amine

6-imino-3-methyl-7H-purin-2-amine

Cat. No.: B11919799
M. Wt: 164.17 g/mol
InChI Key: QPSZUZITXFUFGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-imino-3-methyl-7H-purin-2-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Imino-3-methyl-7H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted purines and their derivatives, which have significant biological and chemical applications .

Scientific Research Applications

6-Imino-3-methyl-7H-purin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-imino-3-methyl-7H-purin-2-amine involves its interaction with DNA. It can be incorporated into DNA strands, leading to mutations and interference with DNA replication. This property makes it a valuable tool in studying DNA repair mechanisms and developing anticancer therapies. The compound targets specific enzymes involved in DNA synthesis and repair, disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: The presence of the methyl group at the 7th position in this compound distinguishes it from other purine derivatives. This modification significantly alters its chemical reactivity and biological interactions, making it a unique and valuable compound in various research fields .

Properties

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

6-imino-3-methyl-7H-purin-2-amine

InChI

InChI=1S/C6H8N6/c1-12-5-3(9-2-10-5)4(7)11-6(12)8/h2H,1H3,(H,9,10)(H3,7,8,11)

InChI Key

QPSZUZITXFUFGD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=N)N=C1N)NC=N2

Origin of Product

United States

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